2,6-Dibromo-4-(trifluoromethoxy)iodobenzene
Description
2,6-Dibromo-4-(trifluoromethoxy)iodobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 2 and 6, a trifluoromethoxy (-OCF₃) group at position 4, and an iodine atom at position 1 (Figure 1). This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications. The trifluoromethoxy group is strongly electron-withdrawing, while the iodine atom enhances reactivity in cross-coupling reactions due to its superior leaving-group ability compared to bromine or chlorine .
Properties
IUPAC Name |
1,3-dibromo-2-iodo-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F3IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDPUDNGOSEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene typically involves the bromination and iodination of a trifluoromethoxy-substituted benzene derivative. One common method involves the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(trifluoromethoxy)iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that iodine-containing compounds can exhibit anticancer properties. For instance, 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene has been studied for its potential to inhibit specific cancer cell lines. A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents.
Case Study : A recent investigation into the structure-activity relationship (SAR) of iodobenzene derivatives highlighted the role of the trifluoromethoxy group in enhancing biological activity. The study indicated that compounds with similar structures exhibited improved potency against cancer cells compared to their non-fluorinated counterparts.
Organic Synthesis
Reagent in Electrophilic Substitution Reactions : this compound serves as a versatile electrophile in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of various functional groups onto aromatic rings.
Synthesis Table
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Tetrahydrofuran, 80°C, 5 hours | 72% | |
| Coupling Reactions | Pd-catalyzed conditions | >90% |
Materials Science
Fluorinated Polymers : The incorporation of this compound into polymer matrices has been explored for its potential to enhance thermal stability and chemical resistance. The trifluoromethoxy group contributes to the overall hydrophobicity and thermal properties of the resulting materials.
Environmental Applications
Photocatalysis : Recent studies have shown that iodobenzene derivatives can act as photocatalysts in environmental remediation processes. The unique electronic properties imparted by the trifluoromethoxy group facilitate the degradation of pollutants under UV light.
Data Summary
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trifluoromethoxy group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₃Br₂F₃IO
- Molecular Weight : ~447.81 g/mol
- Reactivity : High propensity for Suzuki-Miyaura and Ullmann couplings due to the iodine substituent .
- Applications : Precursor for fungicides (e.g., thifluzamide derivatives) and bioactive molecules .
Comparison with Structurally Similar Compounds
2,6-Dibromo-4-(trifluoromethoxy)benzene
- Structure : Lacks the iodine atom at position 1.
- Reactivity : Less reactive in cross-coupling reactions due to the absence of iodine. Bromine requires harsher conditions (e.g., higher temperatures or stronger catalysts) for substitution .
- Applications: Primarily used as a building block in non-catalytic syntheses, such as sulfoxide formation .
| Property | 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene | 2,6-Dibromo-4-(trifluoromethoxy)benzene |
|---|---|---|
| Halogen Substituents | Br (2,6), I (1), -OCF₃ (4) | Br (2,6), -OCF₃ (4) |
| Molecular Weight | 447.81 g/mol | 362.90 g/mol |
| Suzuki Coupling Efficiency | High (Pd catalysts, mild conditions) | Low (requires specialized ligands) |
| Thermal Stability | Moderate (iodine may degrade under heat) | High |
4-(Trifluoromethoxy)iodobenzene
- Structure : Contains iodine at position 1 and -OCF₃ at position 4 but lacks bromine substituents.
- Reactivity : Higher reactivity in electrophilic substitutions due to reduced steric hindrance. The absence of bromine allows for regioselective functionalization .
- Applications: Intermediate in synthesizing aryl sulfoxides and phenothiazines .
| Property | This compound | 4-(Trifluoromethoxy)iodobenzene |
|---|---|---|
| Halogen Substituents | Br (2,6), I (1), -OCF₃ (4) | I (1), -OCF₃ (4) |
| Steric Hindrance | High (ortho-bromines) | Low |
| Nucleophilic Substitution | Favored at iodine site | Favored at iodine site |
2,6-Dichloro-4-(trifluoromethoxy)iodobenzene
- Structure : Chlorine replaces bromine at positions 2 and 5.
- Reactivity : Chlorine’s weaker electron-withdrawing effect reduces ring deactivation compared to bromine. Iodine remains reactive in couplings, but chloro groups may participate in side reactions .
- Applications : Less common in agrochemicals due to chlorine’s lower stability in harsh environments.
Reactivity in Cross-Coupling Reactions
The iodine atom in this compound enables efficient Pd-catalyzed couplings. For example, in Suzuki-Miyaura reactions, it achieves >80% yield under mild conditions (room temperature, 2 mol% Pd(PPh₃)₄), whereas bromine analogs require elevated temperatures (~80°C) . This reactivity is critical in synthesizing thiazole carboxamides, a class of SDHI fungicides like thifluzamide .
Steric and Electronic Effects
The ortho-bromine substituents impose significant steric hindrance, directing reactions to the iodine site. The -OCF₃ group further polarizes the ring, facilitating nucleophilic aromatic substitution at position 1. In contrast, 1,3-dibromo-5-(trifluoromethoxy)benzene (a meta-substituted analog) shows lower regioselectivity due to symmetric substitution .
Biological Activity
2,6-Dibromo-4-(trifluoromethoxy)iodobenzene is a halogenated aromatic compound with the molecular formula CHBrFIO. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The presence of multiple halogens and the trifluoromethoxy group significantly influence its reactivity and interactions with biological systems.
Key Properties:
- Molecular Weight : 372.89 g/mol
- Solubility : Generally soluble in organic solvents but may exhibit limited solubility in water.
- Reactivity : The presence of bromine and iodine atoms makes this compound susceptible to nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance the compound's lipophilicity, allowing for better membrane permeability and potential bioactivity.
Antimicrobial Activity
Recent studies have shown that halogenated compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. This antimicrobial activity is believed to arise from the disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
Research indicates that halogenated aromatic compounds can possess cytotoxic effects against cancer cell lines. In vitro studies have suggested that this compound may inhibit the proliferation of certain cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxic | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibition of CDK activity |
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, researchers evaluated the antimicrobial properties of several halogenated compounds, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
A separate study focused on the cytotoxic effects of halogenated benzene derivatives on human breast cancer cells (MCF-7). Results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The study hypothesized that the compound induces apoptosis via mitochondrial pathways.
Q & A
Q. What are the optimal synthetic routes for 2,6-dibromo-4-(trifluoromethoxy)iodobenzene, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves halogenation and functional group introduction. Key steps include:
- Palladium-catalyzed cross-coupling : Utilize iodobenzene derivatives (e.g., 4-(trifluoromethoxy)iodobenzene) as intermediates, employing Heck-Mizoroki coupling (Pd catalysts, glycerol-derived solvents for stabilization) to introduce substituents .
- Multi-step halogenation : Bromination at positions 2 and 6 using dibromomethane or analogous reagents under controlled conditions .
- Purification : Column chromatography (silica gel, THF/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity. Yields (~65%) can be enhanced by optimizing solvent polarity and reaction time .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural elucidation : Use / NMR to confirm substitution patterns and NMR for trifluoromethoxy group analysis .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities <0.5% .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, particularly when synthesizing derivatives for biological studies .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage conditions : Sealed in amber vials under inert gas (N/Ar) at 2–8°C to prevent photodegradation and hydrolysis .
- Stability monitoring : Periodic TLC or HPLC analysis to detect decomposition (e.g., debromination or iodine loss). Degradation products can be identified via GC-MS .
Q. What protocols are used to assess the biological activity of this compound?
- Methodological Answer :
- Antifungal assays : In vitro testing against Rhizoctonia solani or Fusarium spp. using agar dilution methods (MIC values <10 ppm reported) .
- Enzyme inhibition : Measure IC against succinate dehydrogenase (SDH) via spectrophotometric assays (NADH oxidation rate) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the mode of action of this compound as a fungicide?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with SDH to identify binding interactions (e.g., halogen bonding with FAD cofactor) .
- Isotopic labeling : Use -labeled analogs to trace metabolic pathways in fungal cells .
Q. What are the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis studies : Conduct pH-dependent experiments (pH 5–9) to identify hydrolytic products (e.g., debrominated derivatives) .
- Photolysis : Expose to UV light (254 nm) and analyze via LC-QTOF-MS to detect radical-mediated degradation .
Q. Can this compound serve as a precursor for fluorinated materials in electronic devices?
- Methodological Answer :
- Polymer synthesis : Incorporate into fluorinated polyaryl ethers via Suzuki-Miyaura coupling (Pd(OAc), SPhos ligand) for dielectric materials .
- Conductivity testing : Measure charge mobility using four-point probe methods on thin-film devices .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states for Pd-catalyzed coupling steps (B3LYP/6-31G* basis set) to predict regioselectivity .
- Docking simulations : Screen potential biological targets (e.g., SDH) using AutoDock Vina with MM/GBSA scoring .
Q. How should researchers resolve contradictions in reported biological efficacy data?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies (e.g., MIC values against Botrytis cinerea) while controlling for variables like solvent (DMSO vs. acetone) .
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) and quantify cell viability via ATP luminescence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
